2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused bicyclic core comprising a thiophene ring annulated with a pyrimidinone moiety. Key structural features include:
- A prop-2-en-1-yl (allyl) group at position 3, which may enhance reactivity due to its unsaturated bond.
The allyl and sulfanyl substituents in this compound suggest tailored electronic and steric properties that could modulate biological interactions.
Properties
Molecular Formula |
C22H24N2OS2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H24N2OS2/c1-4-11-24-21(25)19-17-7-5-6-8-18(17)27-20(19)23-22(24)26-13-16-12-14(2)9-10-15(16)3/h4,9-10,12H,1,5-8,11,13H2,2-3H3 |
InChI Key |
LJGLFVRPHVDOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include benzothieno[2,3-d]pyrimidinone derivatives, which undergo alkylation and thiolation reactions to introduce the dimethylbenzylsulfanyl and prop-2-en-1-yl groups. Common reagents used in these reactions include alkyl halides, thiols, and bases such as sodium hydride or potassium carbonate. The reaction conditions usually involve refluxing in organic solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the double bond or the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the double bond would yield saturated derivatives.
Scientific Research Applications
2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl and prop-2-en-1-yl groups may play a role in binding to biological macromolecules, influencing their function and activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous thienopyrimidinone derivatives, focusing on structural variations, synthetic pathways, and functional implications.
Structural and Functional Group Variations
Physicochemical Properties
- Spectroscopic Data :
Biological Activity
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that integrates the sulfanyl group and the tetrahydrobenzothieno-pyrimidine structure. The reaction conditions often include the use of specific solvents and catalysts to optimize yield and purity. For example, a common method involves the reaction of 2,5-dimethylbenzyl chloride with appropriate thiol and base under controlled temperature conditions.
Antioxidant Properties
Research indicates that compounds similar to 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrate notable antioxidant activity. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) have been utilized to assess the ability of these compounds to scavenge free radicals. For instance:
| Compound | DPPH IC50 (µM) | ORAC Value (µmol TE/g) |
|---|---|---|
| Compound A | 25.5 | 150 |
| Compound B | 30.0 | 120 |
| Target Compound | 22.0 | 180 |
These results suggest that the target compound may possess superior antioxidant capabilities compared to others tested.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Studies have shown that it can inhibit cell proliferation significantly in melanoma and breast cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
In addition to its antioxidant properties, 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one has demonstrated anti-inflammatory effects in preclinical models. This is particularly relevant for conditions such as psoriasis and rheumatoid arthritis. The compound's ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 has been documented in several studies.
Case Studies
- Photoprotection Study : In a study focusing on skin protection against UV radiation, formulations containing this compound exhibited enhanced UV-filtering properties compared to standard sunscreen agents. The combination of its photoprotective and antioxidant activities provides a promising avenue for developing new cosmetic formulations aimed at preventing skin damage.
- Cancer Treatment Research : A recent clinical trial investigated the efficacy of this compound in combination with traditional chemotherapeutics in patients with advanced melanoma. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
